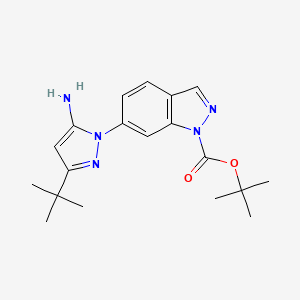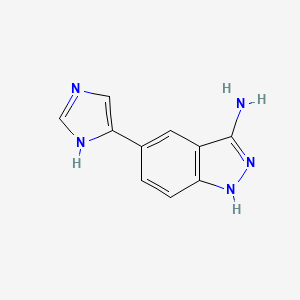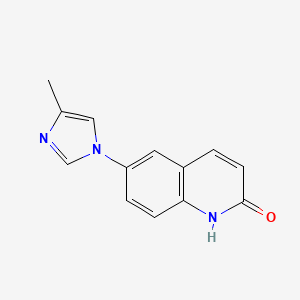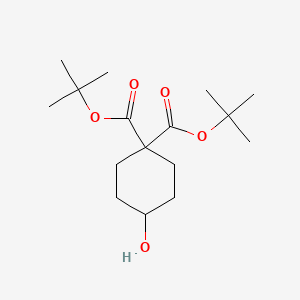
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O5. It consists of a cyclohexane ring substituted with two tert-butyl ester groups and a hydroxyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate typically involves the esterification of 4-hydroxycyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products
Oxidation: Formation of 4-ketocyclohexane-1,1-dicarboxylate or 4-carboxycyclohexane-1,1-dicarboxylate.
Reduction: Formation of ditert-butyl 4-hydroxycyclohexane-1,1-diol.
Substitution: Formation of various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active compounds that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ditert-butyl 4-hydroxybenzoate
- Ditert-butyl 4-hydroxyphenylacetate
- Ditert-butyl 4-hydroxycyclopentane-1,1-dicarboxylate
Uniqueness
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is unique due to its cyclohexane ring structure, which imparts greater stability and rigidity compared to similar compounds with aromatic or smaller ring systems. This stability makes it particularly useful in applications requiring robust chemical properties .
Propiedades
Fórmula molecular |
C16H28O5 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H28O5/c1-14(2,3)20-12(18)16(9-7-11(17)8-10-16)13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3 |
Clave InChI |
YFSWAQDDXGXALR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCC(CC1)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


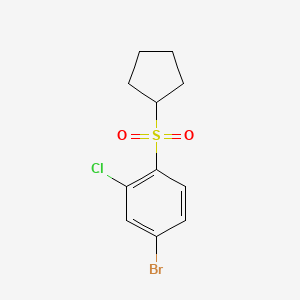
![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
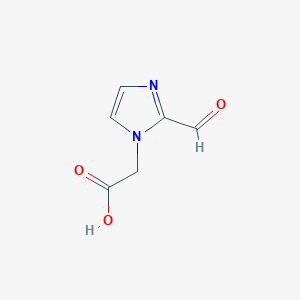
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)

![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)

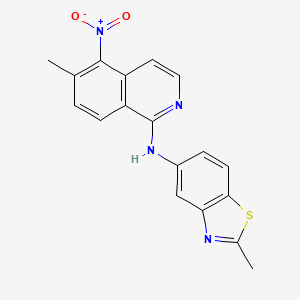
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
